2,2,2-Trifluoro-1-(thiazol-4-yl)ethanol
Overview
Description
“2,2,2-Trifluoro-1-(thiazol-4-yl)ethanol” is a compound that contains a trifluoroethanol group and a thiazole ring . Trifluoroethanol, also known as TFE, is a colorless, water-miscible liquid with a smell reminiscent of ethanol . The thiazole ring is an important heterocyclic compound exhibiting various biological activities .
Synthesis Analysis
The synthesis of compounds containing the thiazole ring has been a subject of interest due to their biological activities . Thiazoles can be synthesized by the hydrogenation or hydride reduction of derivatives of trifluoroacetic acid . The substituents on a particular position of the thiazole ring can greatly affect the biological outcomes .Molecular Structure Analysis
The molecular structure of “this compound” includes a trifluoroethanol group and a thiazole ring . The InChI code for this compound is 1S/C5H4F3NOS/c6-5(7,8)3(10)4-9-1-2-11-4/h1-3,10H .Chemical Reactions Analysis
Trifluoroethanol, a component of “this compound”, can undergo various chemical reactions. For instance, oxidation of trifluoroethanol yields trifluoroacetic acid . It also serves as a source of the trifluoroethoxy group for various chemical reactions .Scientific Research Applications
Complexation and Tetrazole Ring Transformation
2,2,2-Trifluoro-1-(thiazol-4-yl)ethanol is involved in the complexation with copper(II) chloride, leading to the formation of various complexes. One such complex includes ethyl thiazol-2-ylcarbamimidate (ethc) ligand, formed by the tetrazole ring-opening reaction followed by the addition of ethanol to the intermediate N-(thiazol-2-yl)cyanamide (N-tca) (Voitekhovich et al., 2019).
Optical Resolution in Stereochemistry
The compound plays a role in the optical resolution of racemic 2,2,2-trifluoro-1-(naphthyl)ethanols, achieved through lipase-catalyzed enantioselective acetylation. This process is crucial in the preparation of enantiomerically pure compounds in stereochemistry (Kato et al., 1995).
Kinetic Resolution via Enantioselective Acylation
This compound is used in the kinetic resolution of a series of 2,2,2-trifluoro-1-aryl ethanol via enantioselective acylation, demonstrating its application in the preparation of enantiomerically pure compounds (Xu et al., 2009).
Chemoenzymatic Synthesis
The compound is involved in chemoenzymatic synthesis processes, such as in the synthesis of Odanacatib precursors. This includes a sequence of Suzuki‐Miyaura cross‐coupling and bioreduction, highlighting its role in the synthesis of bioactive molecules (González-Martínez et al., 2019).
Antibacterial Agents
In the synthesis of novel antibacterial agents, this compound derivatives have shown moderate to good activity against Gram-positive bacteria. This demonstrates its potential in pharmaceutical applications (Kumar et al., 2015).
C-Oxyalkylation Reactions
The compound is active in electrophilic C-oxyalkylation reactions with various five-membered heterocycles. This illustrates its utility in organic synthesis, particularly in the modification of heterocyclic compounds (Khodakovskiy et al., 2010).
Antifungal Activity
This compound derivatives, such as ER24161, exhibit potent antifungal activity, underlining its importance in developing antifungal therapeutics (Tsuruoka et al., 1997).
Mechanism of Action
While the specific mechanism of action for “2,2,2-Trifluoro-1-(thiazol-4-yl)ethanol” is not mentioned in the search results, thiazoles are known to exhibit various biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects .
Future Directions
While specific future directions for “2,2,2-Trifluoro-1-(thiazol-4-yl)ethanol” are not mentioned in the search results, there is ongoing research into the synthesis and biological significance of thiazole derivatives . These compounds have shown promising trypanocidal properties, although further optimization will be necessary to reduce their cytotoxicity and to develop a more drug-like profile .
properties
IUPAC Name |
2,2,2-trifluoro-1-(1,3-thiazol-4-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3NOS/c6-5(7,8)4(10)3-1-11-2-9-3/h1-2,4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APFSEMUFTXFEBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)C(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.